1-Phenyl-1-propanol

Descripción

1-Phenyl-1-propanol has been reported in Solanum lycopersicum with data available.

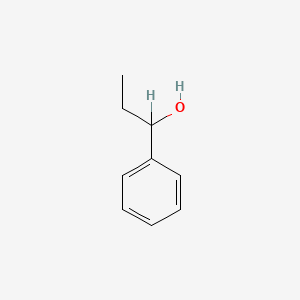

structure

Structure

3D Structure

Propiedades

IUPAC Name |

1-phenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-2-9(10)8-6-4-3-5-7-8/h3-7,9-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYUQAZSOFZSPHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2044474 | |

| Record name | 1-Phenyl-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Oily liquid with a mild ester-like odor; [Merck Index] Clear colorless liquid; [Sigma-Aldrich MSDS], colourless oily liquid with a sweet floral balsamic odour | |

| Record name | 1-Phenyl-1-propanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19399 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-Phenyl-1-propanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/807/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

103.00 °C. @ 14.00 mm Hg | |

| Record name | 1-Phenyl-1-propanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031627 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.6 g/L @ 20 °C (exp), insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | 1-Phenyl-1-propanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031627 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-Phenyl-1-propanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/807/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.993-1.000 | |

| Record name | 1-Phenyl-1-propanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/807/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

93-54-9 | |

| Record name | 1-Phenyl-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylpropanol [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenyl-1-propanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41708 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Phenyl-1-propanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25504 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Phenyl-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylpropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.052 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLPROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0F897O3O4M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Phenyl-1-propanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031627 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Phenyl-1-propanol: Chemical Properties, Structure, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenyl-1-propanol, also known as α-ethylbenzyl alcohol, is an aromatic alcohol that finds applications in various chemical syntheses, including as a fragrance component and as a heat transfer medium.[1] Its chiral nature also makes it an interesting building block in asymmetric synthesis. This technical guide provides a comprehensive overview of the chemical and physical properties, structure, synthesis, purification, and spectroscopic characteristics of this compound, tailored for a scientific audience.

Chemical Structure and Identification

This compound is a secondary alcohol consisting of a phenyl group and an ethyl group attached to the same carbon atom that bears the hydroxyl group.

| Identifier | Value |

| IUPAC Name | 1-phenylpropan-1-ol[2] |

| CAS Number | 93-54-9[2] |

| Molecular Formula | C₉H₁₂O[2] |

| Molecular Weight | 136.19 g/mol [2] |

| Canonical SMILES | CCC(C1=CC=CC=C1)O |

| InChI | InChI=1S/C9H12O/c1-2-9(10)8-6-4-3-5-7-8/h3-7,9-10H,2H2,1H3 |

| InChIKey | DYUQAZSOFZSPHD-UHFFFAOYSA-N |

Physicochemical Properties

This compound is a clear, colorless, oily liquid with a balsamic, floral fragrance. A summary of its key physicochemical properties is presented below.

| Property | Value | Reference |

| Appearance | Clear colorless liquid | |

| Boiling Point | 217-219 °C (lit.) | Sigma-Aldrich |

| 103 °C at 14 mmHg (lit.) | ||

| Density | 0.994 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.52 (lit.) | Sigma-Aldrich |

| Water Solubility | 0.62 g/L | |

| Solubility in Organic Solvents | Soluble in ethanol, diethyl ether, and other similar organic solvents. | |

| pKa | 14.43 ± 0.20 (Predicted) | |

| Flash Point | 90 °C (194 °F) - closed cup |

Synthesis of this compound

Several synthetic routes are available for the preparation of this compound. The most common methods involve the reduction of propiophenone or the Grignard reaction with benzaldehyde.

Grignard Reaction of Benzaldehyde and Ethyl Magnesium Bromide

This is a classic and widely used method for synthesizing this compound. The reaction involves the nucleophilic addition of the ethyl group from ethyl magnesium bromide to the carbonyl carbon of benzaldehyde, followed by an acidic workup to protonate the resulting alkoxide.

-

Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. A solution of ethyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel to the magnesium turnings with stirring. The reaction is typically initiated with gentle heating and then maintained at a gentle reflux until most of the magnesium has reacted.

-

Reaction with Benzaldehyde: The freshly prepared Grignard reagent is cooled in an ice bath. A solution of benzaldehyde in anhydrous diethyl ether is then added dropwise from the dropping funnel with continuous stirring. The reaction is exothermic and the rate of addition should be controlled to maintain a gentle reflux.

-

Quenching and Work-up: After the addition of benzaldehyde is complete, the reaction mixture is stirred at room temperature for a specified period. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

-

Extraction and Isolation: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Purification: The crude product is then purified by vacuum distillation.

Caption: Workflow for the Grignard synthesis of this compound.

Reduction of Propiophenone

The reduction of the ketone group in propiophenone provides a direct route to this compound. Various reducing agents can be employed for this transformation. A common laboratory-scale method involves the use of sodium borohydride in an alcoholic solvent.

-

Reaction Setup: Propiophenone is dissolved in a suitable alcohol, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.

-

Reduction: The solution is cooled in an ice bath, and sodium borohydride is added portion-wise with stirring. The reaction is typically exothermic, and the temperature should be maintained below a certain threshold.

-

Work-up: After the addition is complete, the reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The reaction is then quenched by the slow addition of water or dilute acid.

-

Extraction and Isolation: The organic product is extracted into an organic solvent like diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over a drying agent (e.g., anhydrous magnesium sulfate), and the solvent is evaporated.

-

Purification: The resulting crude product is purified by vacuum distillation.

Caption: Workflow for the reduction of propiophenone to this compound.

Spectroscopic Properties

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound are characteristic and provide definitive structural information.

| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic Protons | 7.26–7.35 | multiplet | 5H | C₆H₅ |

| Methine Proton | 4.61 | triplet | 1H | CH-OH |

| Hydroxyl Proton | ~1.8-2.1 | broad singlet | 1H | OH |

| Methylene Protons | 1.73–1.88 | multiplet | 2H | CH₂ |

| Methyl Protons | 0.94 | triplet | 3H | CH₃ |

| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) | Assignment |

| Aromatic C (quaternary) | 144.6 | C-ipso |

| Aromatic CH | 128.4 | C-ortho/meta |

| Aromatic CH | 127.5 | C-para |

| Aromatic CH | 126.0 | C-ortho/meta |

| Methine Carbon | 76.0 | CH-OH |

| Methylene Carbon | 31.9 | CH₂ |

| Methyl Carbon | 10.2 | CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3380 | Strong, Broad | O-H stretch (alcohol) |

| ~3063, 3030 | Medium | C-H stretch (aromatic) |

| ~2965, 2930, 2875 | Strong | C-H stretch (aliphatic) |

| ~1605, 1493, 1454 | Medium-Weak | C=C stretch (aromatic ring) |

| ~1096 | Strong | C-O stretch (secondary alcohol) |

| ~762, 700 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in characteristic fragmentation patterns.

| m/z | Relative Intensity | Assignment |

| 136 | Moderate | [M]⁺ (Molecular Ion) |

| 118 | Low | [M - H₂O]⁺ |

| 107 | Strong | [M - C₂H₅]⁺ (Benzylic cleavage) |

| 79 | Moderate | [C₆H₇]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

Safety and Handling

This compound is a combustible liquid and is harmful if swallowed. Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

| Safety Parameter | Value | Reference |

| GHS Pictogram | GHS07 (Exclamation Mark) | Sigma-Aldrich |

| Signal Word | Warning | Sigma-Aldrich |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. | |

| Precautionary Statements | P264, P270, P301+P312, P330, P501 | Sigma-Aldrich |

| LD50 (oral, rat) | 1.6 mL/kg | |

| Flash Point | 90 °C (194 °F) |

Applications

This compound is utilized in the following areas:

-

Perfumery: Due to its pleasant floral and balsamic odor, it is used as a fragrance ingredient.

-

Heat Transfer Medium: Its thermal properties make it suitable for use as a heat transfer fluid.

-

Chemical Intermediate: It serves as a precursor in the synthesis of other organic compounds.

Conclusion

This technical guide has provided a detailed overview of the chemical properties, structure, synthesis, and analysis of this compound. The information presented, including the tabulated data and experimental workflows, is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development. Adherence to the described experimental protocols and safety precautions is essential for the successful and safe handling and application of this compound.

References

An In-depth Technical Guide to 1-Phenyl-1-propanol (CAS: 93-54-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenyl-1-propanol, with the CAS registry number 93-54-9, is an aromatic alcohol that holds significance in various chemical and pharmaceutical domains. Structurally, it is characterized by a phenyl group and a hydroxyl group attached to the same carbon atom of a propane chain. This chiral center means it exists as two enantiomers, (R)-(+)-1-phenyl-1-propanol and (S)-(-)-1-phenyl-1-propanol. Its utility spans from being a fragrance component and a heat transfer medium to a crucial chiral building block in the synthesis of pharmaceuticals, most notably the antidepressant Fluoxetine.[1][2][3] This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, synthesis and reactions, and applications, with a focus on its role in drug development.

Physicochemical Properties

This compound is a clear, colorless oily liquid with a mild, sweet, floral, and balsamic odor.[1][4] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 93-54-9 | |

| Molecular Formula | C₉H₁₂O | |

| Molecular Weight | 136.19 g/mol | |

| Appearance | Clear colorless oily liquid | |

| Boiling Point | 219 °C (lit.) | |

| 103 °C @ 14 mmHg (lit.) | ||

| Density | 0.994 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.517 - 1.522 | |

| Solubility | 0.6 g/L in water at 20 °C (experimental) | |

| Miscible with methanol, ethanol, ether, benzene, and toluene. | ||

| Flash Point | 90.56 °C (195.00 °F) - closed cup | |

| pKa | 14.43 ± 0.20 (Predicted) |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic, methine, methylene, and methyl protons.

-

¹³C NMR: The carbon NMR spectrum shows distinct peaks for the carbons in the phenyl ring and the propanol side chain.

| ¹H NMR | ¹³C NMR |

| Chemical Shift (ppm) | Assignment |

| 7.25-7.38 (m, 5H) | Aromatic protons |

| 4.60 (t, J=6.5 Hz, 1H) | CH-OH |

| 1.90 (bs, 1H) | OH |

| 1.79 (m, 2H) | CH₂ |

| 0.92 (t, J=7.5 Hz, 3H) | CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| ~3300-3400 (broad) | O-H stretch (alcohol) |

| ~3000-3100 | C-H stretch (aromatic) |

| ~2850-3000 | C-H stretch (aliphatic) |

| ~1600, 1495, 1450 | C=C stretch (aromatic ring) |

| ~1000-1200 | C-O stretch (alcohol) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound results in a molecular ion peak and characteristic fragmentation patterns.

| m/z | Assignment |

| 136 | Molecular ion [M]⁺ |

| 107 | [M - C₂H₅]⁺ (loss of ethyl group) |

| 79 | [C₆H₇]⁺ |

| 77 | [C₆H₅]⁺ (phenyl cation) |

Synthesis and Reactions

This compound can be synthesized through several methods, with the Grignard reaction and the reduction of propiophenone being the most common.

Synthesis

A versatile method for synthesizing this compound involves the reaction of a Grignard reagent with an appropriate aldehyde. Two common retrosynthetic pathways are:

-

Pathway A: Phenylmagnesium bromide reacting with propanal.

-

Pathway B: Ethylmagnesium bromide reacting with benzaldehyde.

Caption: Retrosynthetic analysis of this compound synthesis via Grignard reaction.

The reduction of propiophenone (phenyl ethyl ketone) is another common method for the preparation of this compound. This can be achieved using various reducing agents, such as sodium borohydride or through catalytic hydrogenation.

Caption: Synthesis of this compound by reduction of propiophenone.

Key Reactions

When heated with a strong acid such as sulfuric acid, this compound undergoes an E1 elimination (dehydration) reaction to form a mixture of (E)- and (Z)-1-phenyl-1-propene. The (E)-isomer is generally the major product due to its greater thermodynamic stability.

Caption: E1 elimination reaction of this compound.

Applications in Drug Development

This compound, particularly its enantiomerically pure forms, serves as a valuable chiral intermediate in the synthesis of several active pharmaceutical ingredients (APIs).

Synthesis of Fluoxetine

A significant application of this compound is in the synthesis of Fluoxetine (Prozac), a widely used antidepressant. The synthesis involves the conversion of this compound to an intermediate, 3-methylamino-1-phenyl-1-propanol, which is then reacted with 4-chlorobenzotrifluoride.

Caption: Simplified synthetic pathway to Fluoxetine involving a this compound derived intermediate.

Experimental Protocols

Synthesis of this compound via Grignard Reaction (Pathway B)

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Ethyl bromide

-

Benzaldehyde

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Hydrochloric acid (2 M)

Procedure:

-

Preparation of Grignard Reagent: In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings. Add a small amount of a solution of ethyl bromide in anhydrous diethyl ether from the dropping funnel to initiate the reaction. Once the reaction starts (indicated by bubbling), add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (ethylmagnesium bromide).

-

Reaction with Benzaldehyde: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of benzaldehyde in anhydrous diethyl ether dropwise with stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Workup: Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous ammonium chloride solution. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with 2 M HCl, then with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter to remove the drying agent and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.

Synthesis of this compound by Reduction of Propiophenone

Materials:

-

Propiophenone

-

Methanol

-

Sodium borohydride (NaBH₄)

-

Hydrochloric acid (1 M)

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve propiophenone in methanol and cool the solution in an ice bath.

-

Reduction: Slowly add sodium borohydride in portions to the stirred solution, maintaining the temperature below 20 °C. After the addition is complete, continue stirring at room temperature for 1-2 hours.

-

Workup: Carefully add 1 M hydrochloric acid to quench the reaction and neutralize the mixture. Remove the methanol under reduced pressure.

-

Extraction and Purification: Extract the aqueous residue with diethyl ether. Combine the organic extracts, wash with water and brine, and dry over anhydrous magnesium sulfate. Filter and evaporate the solvent to obtain the crude product. Purify by vacuum distillation.

Safety and Handling

This compound is harmful if swallowed and is a combustible liquid. It is irritating to the skin.

Precautionary Measures:

-

Wash hands and any exposed skin thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

-

Keep away from heat, sparks, open flames, and hot surfaces.

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Store in a well-ventilated place and keep cool.

First Aid:

-

If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

-

In Case of Fire: Use CO₂, dry chemical, or foam for extinction.

Conclusion

This compound is a versatile chemical with significant applications in both academic research and industrial processes. Its well-defined physicochemical properties and reactivity make it a valuable building block in organic synthesis. For professionals in drug development, a thorough understanding of its synthesis, reactions, and handling is crucial, particularly due to its role as a key intermediate in the production of important pharmaceuticals like Fluoxetine. The experimental protocols provided herein offer a foundation for the laboratory-scale synthesis of this important compound.

References

Spectroscopic Analysis of 1-Phenyl-1-propanol: A Technical Guide

An In-depth Examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) Data of a Key Aromatic Alcohol

This technical guide provides a comprehensive overview of the spectroscopic data for 1-phenyl-1-propanol, a significant aromatic alcohol used in various chemical syntheses and as a fragrance component. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who require detailed spectroscopic information for identification, characterization, and quality control purposes.

Introduction

This compound (CAS No: 93-54-9) is a chiral secondary alcohol with the chemical formula C₉H₁₂O. Its structure, consisting of a phenyl group and a hydroxyl group attached to the first carbon of a propyl chain, gives rise to a characteristic set of spectroscopic signatures. Understanding these spectral features is crucial for its unambiguous identification and for the analysis of its purity and structure in various matrices. This guide presents a detailed analysis of its ¹H NMR, ¹³C NMR, IR, and MS data, supplemented with comprehensive experimental protocols.

Spectroscopic Data

The following sections detail the nuclear magnetic resonance, infrared, and mass spectrometry data for this compound. All quantitative data are summarized in structured tables for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide detailed information about its carbon-hydrogen framework.

The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (CDCl₃), exhibits distinct signals for the aromatic, methine, methylene, and methyl protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Phenyl-H | 7.25 - 7.39 | Multiplet | - | 5H |

| CH-OH | 4.59 | Triplet | 6.6 | 1H |

| OH | 2.05 | Singlet | - | 1H |

| CH₂ | 1.75 - 1.88 | Multiplet | - | 2H |

| CH₃ | 0.91 | Triplet | 7.4 | 3H |

The ¹³C NMR spectrum of this compound in CDCl₃ reveals nine distinct carbon signals, corresponding to each carbon atom in the molecule.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C (ipso-phenyl) | 144.9 |

| C (ortho-phenyl) | 128.4 |

| C (meta-phenyl) | 127.4 |

| C (para-phenyl) | 126.2 |

| CH-OH | 76.1 |

| CH₂ | 32.0 |

| CH₃ | 10.2 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrational frequencies of its functional groups. The spectrum is typically recorded as a liquid film.

| Wavenumber (cm⁻¹) | Vibrational Assignment | Intensity |

| ~3360 | O-H stretch (alcohol) | Broad, Strong |

| ~3030 | C-H stretch (aromatic) | Medium |

| ~2965, 2930, 2875 | C-H stretch (aliphatic) | Strong |

| ~1600, 1495, 1450 | C=C stretch (aromatic ring) | Medium to Strong |

| ~1015 | C-O stretch (secondary alcohol) | Strong |

| ~760, 700 | C-H bend (out-of-plane, monosubstituted benzene) | Strong |

Mass Spectrometry (MS)

Mass spectrometry of this compound, typically performed using electron ionization (EI), provides information about its molecular weight and fragmentation pattern. The mass-to-charge ratio (m/z) of the resulting ions is recorded.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 136 | ~20 | [M]⁺ (Molecular Ion) |

| 107 | 100 | [M - C₂H₅]⁺ (Base Peak) |

| 79 | ~60 | [C₆H₇]⁺ |

| 77 | ~40 | [C₆H₅]⁺ (Phenyl cation) |

The fragmentation pattern is a key identifier for the molecule. The base peak at m/z 107 is formed by the favorable cleavage of the ethyl group, resulting in a stable benzylic cation.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented in this guide.

NMR Spectroscopy Protocol

A general protocol for obtaining high-resolution ¹H and ¹³C NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a nuclear magnetic resonance spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Apply a relaxation delay of 1-2 seconds between scans.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using proton decoupling to simplify the spectrum to single lines for each carbon.

-

A higher number of scans is typically required compared to ¹H NMR (e.g., 128-1024 scans) due to the lower natural abundance of ¹³C.

-

Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-150 ppm).

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy Protocol

The following protocol is suitable for obtaining the IR spectrum of liquid this compound:

-

Sample Preparation: As this compound is a liquid at room temperature, it can be analyzed directly as a thin film.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Spectrum Acquisition:

-

Clean the salt plates (e.g., NaCl or KBr) with a dry, volatile solvent like dichloromethane or isopropanol and allow them to dry completely.

-

Place a small drop of this compound on one salt plate and carefully place the second plate on top to create a thin liquid film between the plates.

-

Mount the salt plates in the sample holder of the spectrometer.

-

Record a background spectrum of the empty salt plates.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Data Processing: The acquired spectrum is typically presented as transmittance (%) versus wavenumber (cm⁻¹). Identify and label the major absorption peaks.

Mass Spectrometry (MS) Protocol

A typical Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the analysis of this compound is as follows:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.

-

Instrumentation: Use a GC-MS system equipped with a capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

-

GC Conditions:

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

-

Injection Volume: 1 µL.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from a low m/z (e.g., 40) to a value greater than the molecular weight of the analyte (e.g., 200).

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular ion and the fragmentation pattern.

Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the fragmentation pathway of this compound.

An In-depth Technical Guide to (R)-(+)-1-Phenyl-1-propanol and (S)-(-)-1-Phenyl-1-propanol Enantiomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enantiomers (R)-(+)-1-Phenyl-1-propanol and (S)-(-)-1-Phenyl-1-propanol, crucial chiral building blocks in the pharmaceutical and fine chemical industries. This document details their physicochemical properties, synthesis and resolution methodologies, and significant applications in drug development, presenting data in a structured format for ease of comparison and implementation.

Physicochemical Properties

The distinct stereochemistry of (R)-(+)-1-Phenyl-1-propanol and (S)-(-)-1-Phenyl-1-propanol leads to differences in their optical activity, a key identifier for each enantiomer. Other physical properties are largely identical between the two.

| Property | (R)-(+)-1-Phenyl-1-propanol | (S)-(-)-1-Phenyl-1-propanol |

| CAS Number | 1565-74-8[1] | 613-87-6[2] |

| Molecular Formula | C₉H₁₂O[3] | C₉H₁₂O |

| Molecular Weight | 136.19 g/mol | 136.19 g/mol |

| Appearance | Clear colorless liquid | Clear colorless liquid |

| Boiling Point | 218-220 °C (lit.) | 94-95 °C/10 mmHg (lit.) |

| Density | 0.993 g/mL at 20 °C (lit.) | 0.992 g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.5196 (lit.) | n20/D 1.520 (lit.) |

| Specific Rotation [α]20/D | +48° (c = 2.25 in hexane) | -47° (c = 2.25 in hexane) |

| Solubility | Insoluble in water. Miscible with methanol, ethanol, diethyl ether, benzene, and toluene. | Insoluble in water. Miscible with common organic solvents. |

| Melting Point | Not applicable (liquid at room temperature) | Not applicable (liquid at room temperature) |

Applications in Drug Development

The primary significance of (R)-(+)- and (S)-(-)-1-Phenyl-1-propanol in the pharmaceutical industry is their role as chiral intermediates. The specific stereochemistry of these alcohols is critical in determining the efficacy and safety of the final active pharmaceutical ingredient (API).

One of the most notable applications is in the synthesis of antidepressants. For instance, 1-Phenyl-1-propanol is an intermediate in the synthesis of Fluoxetine. The synthesis of the potent (R)-enantiomer of fluoxetine utilizes a chiral precursor derived from the corresponding stereoisomer of a phenylpropanol derivative.

Derivatives of these chiral alcohols are also used in the synthesis of other neurologically active compounds and have been investigated for their potential as choleretic drugs, which stimulate bile secretion. The racemic mixture of this compound has been shown to increase liver blood flow and promote the digestion of fats. Furthermore, phenylpropanolamine, a sympathomimetic agent synthesized from this compound, acts as an agonist at adrenergic receptors and has been used as a nasal decongestant and appetite suppressant.

Experimental Protocols

Detailed methodologies for the synthesis and separation of (R)-(+)- and (S)-(-)-1-Phenyl-1-propanol are presented below.

Enzymatic Kinetic Resolution of Racemic this compound

This protocol describes the separation of racemic this compound using Novozym 435, an immobilized lipase, which selectively acylates one enantiomer.

Materials:

-

Racemic this compound

-

Novozym 435 (immobilized Candida antarctica lipase B)

-

Vinyl acetate (acyl donor)

-

Anhydrous n-hexane (solvent)

-

Activated molecular sieves (4Å)

-

Standard laboratory glassware and magnetic stirrer

-

Thermostated shaker or water bath

-

Filtration apparatus

-

Rotary evaporator

-

Chiral HPLC or GC for analysis

Procedure:

-

To a dry flask, add racemic this compound (e.g., 1.0 g, 7.34 mmol) and anhydrous n-hexane (e.g., 50 mL).

-

Add vinyl acetate (e.g., 1.5 equivalents, 11.01 mmol, 1.02 mL).

-

Add activated molecular sieves (e.g., 1.0 g) to maintain anhydrous conditions.

-

Equilibrate the mixture to the desired reaction temperature (e.g., 30-40°C) with stirring.

-

Initiate the reaction by adding Novozym 435 (e.g., 50-100 mg per gram of substrate).

-

Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral HPLC or GC. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for the unreacted alcohol.

-

Once the desired conversion is reached, stop the reaction by filtering off the enzyme and molecular sieves. Wash the solids with a small amount of n-hexane.

-

Concentrate the filtrate under reduced pressure to remove the solvent and excess vinyl acetate.

-

The resulting mixture contains the unreacted enantiomer of this compound and the acylated enantiomer, which can be separated by column chromatography.

Asymmetric Reduction of Propiophenone

This protocol describes the synthesis of chiral this compound via the asymmetric reduction of propiophenone using a Corey-Bakshi-Shibata (CBS) catalyst.

Materials:

-

Propiophenone

-

(R)- or (S)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene)

-

Borane-tetrahydrofuran complex solution (1 M in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous methanol

-

Standard laboratory glassware, syringes, and magnetic stirrer

-

Dry ice/acetone bath

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Set up a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add 0.1 equivalents of the (R)- or (S)-2-Methyl-CBS-oxazaborolidine solution to the flask.

-

Cool the flask to -78°C using a dry ice/acetone bath.

-

Slowly add 1.1 equivalents of the borane-THF solution to the catalyst.

-

In a separate flask, dissolve 1.0 equivalent of propiophenone in anhydrous THF.

-

Slowly add the propiophenone solution to the reaction mixture at -78°C.

-

Stir the reaction at -78°C and monitor its progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench it by the slow addition of anhydrous methanol at -78°C.

-

Allow the mixture to warm to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired enantiomer of this compound.

Chiral HPLC Separation of Enantiomers

This protocol provides a general method for the analytical separation of (R)-(+)- and (S)-(-)-1-Phenyl-1-propanol enantiomers.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral stationary phase (CSP) column (e.g., Chiralcel OD-H, Chiralpak AD-H, or similar polysaccharide-based column).

Chromatographic Conditions:

-

Mobile Phase: A mixture of n-hexane and isopropanol is commonly used. A typical starting ratio is 99:1 (v/v). The ratio can be optimized to improve resolution.

-

Flow Rate: A typical flow rate is 0.2 to 1.0 mL/min.

-

Column Temperature: Ambient or controlled (e.g., 25°C).

-

Detection: UV at 254 nm.

-

Injection Volume: 5-20 µL.

Procedure:

-

Prepare a standard solution of racemic this compound in the mobile phase (e.g., 1 mg/mL).

-

If available, prepare solutions of the individual enantiomers to confirm the elution order.

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the sample onto the column.

-

Record the chromatogram and determine the retention times for each enantiomer.

-

Calculate the resolution and enantiomeric excess.

Conclusion

(R)-(+)-1-Phenyl-1-propanol and (S)-(-)-1-Phenyl-1-propanol are indispensable chiral building blocks in modern organic synthesis, particularly for the development of enantiomerically pure pharmaceuticals. A thorough understanding of their properties, along with robust methods for their synthesis and separation, is crucial for researchers and scientists in the field of drug development. The protocols and data presented in this guide offer a solid foundation for the utilization of these valuable chiral intermediates.

References

A Technical Guide to the Physical Properties of 1-Phenyl-1-propanol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the key physical properties of 1-phenyl-1-propanol (CAS No: 93-54-9), a significant organic compound utilized as an intermediate in the synthesis of various pharmaceuticals. A comprehensive understanding of its physical characteristics, such as boiling point and density, is paramount for its application in chemical synthesis, process optimization, and quality control.

Quantitative Physical Properties

The boiling point and density of this compound have been determined under various conditions. The following table summarizes these experimentally derived values.

| Physical Property | Value | Conditions |

| Boiling Point | 217-219 °C | at atmospheric pressure (lit.)[1][2] |

| 219 °C | at atmospheric pressure[3] | |

| 103 °C | at 14 mmHg (lit.)[4][5] | |

| 94-95 °C | (S)-(-)-1-Phenyl-1-propanol at 10 mmHg (lit.) | |

| Density | 0.994 g/mL | at 25 °C (lit.) |

| 0.994 g/cm³ | at 25 °C | |

| 0.993-1.000 g/mL | Not specified | |

| 0.992 g/mL | (S)-(-)-1-Phenyl-1-propanol at 25 °C (lit.) |

Experimental Protocols

The determination of the physical properties of a compound like this compound requires precise and validated experimental methodologies. Below are detailed descriptions of standard protocols for measuring boiling point and density.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. This physical constant is a crucial indicator of purity.

1. Distillation Method:

This is a common and accurate method for determining the boiling point of a liquid, especially when purification is also desired.

-

Apparatus: A standard distillation apparatus is assembled, consisting of a distilling flask, a condenser, a receiving flask, and a thermometer.

-

Procedure:

-

A measured volume of this compound (typically >5 mL) is placed in the distilling flask along with boiling chips to ensure smooth boiling.

-

The flask is heated gently.

-

As the liquid boils, the vapor rises and comes into contact with the thermometer bulb before entering the condenser.

-

The temperature is recorded when it stabilizes, which indicates that the vapor and liquid are in equilibrium. This stable temperature is the boiling point.

-

It is crucial to record the atmospheric pressure at the time of the measurement, as the boiling point is pressure-dependent.

-

2. Thiele Tube Method (Microscale):

This method is suitable when only a small sample of the liquid is available.

-

Apparatus: A Thiele tube, a thermometer, a small test tube, and a capillary tube sealed at one end.

-

Procedure:

-

A small amount of this compound is placed in the small test tube.

-

The sealed capillary tube is inverted and placed inside the test tube.

-

The test tube is attached to the thermometer and immersed in the Thiele tube containing a high-boiling point oil.

-

The Thiele tube is heated gently.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is stopped, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.

-

Density is the mass per unit volume of a substance and is another important physical property for identification and purity assessment.

1. Pycnometer Method:

A pycnometer is a flask with a specific, accurately known volume, used for precise density measurements.

-

Apparatus: A pycnometer, an analytical balance.

-

Procedure:

-

The empty, clean, and dry pycnometer is weighed.

-

The pycnometer is filled with this compound, ensuring no air bubbles are trapped.

-

The filled pycnometer is weighed again.

-

The temperature of the liquid is recorded.

-

The mass of the this compound is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

-

Logical Relationship Visualization

The following diagram illustrates the relationship between the chemical compound this compound and its fundamental physical properties.

References

An In-depth Technical Guide to the Solubility of 1-Phenyl-1-propanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-phenyl-1-propanol in various organic solvents. Understanding the solubility of this aromatic alcohol is critical for a wide range of applications, including its use as a reagent in organic synthesis, a component in fragrance formulations, and a potential building block in the development of new pharmaceutical agents. This document compiles available quantitative and qualitative solubility data, details experimental protocols for solubility determination, and offers insights into predictive methodologies.

Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₉H₁₂O |

| Molecular Weight | 136.19 g/mol |

| Appearance | Clear, colorless liquid |

| Boiling Point | 217-219 °C |

| Density | 0.994 g/mL at 25 °C[1] |

Quantitative Solubility Data

Quantitative experimental data on the solubility of this compound in a wide range of organic solvents is not extensively available in publicly accessible literature. However, based on its chemical structure, which includes a polar hydroxyl (-OH) group and a non-polar phenyl group, a general solubility profile can be inferred. The compound is expected to be miscible with polar organic solvents and show decreasing solubility in non-polar solvents.

The table below summarizes the available quantitative and qualitative solubility data for this compound.

| Solvent | Solvent Polarity | Solubility | Temperature (°C) |

| Water | High | 0.6 g/L[2] | 20 |

| Ethanol | High | Miscible[2] | Room Temperature |

| Diethyl Ether | Low | Soluble (Qualitative)[3] | Not Specified |

| Methanol | High | Expected to be Miscible | Not Specified |

| Acetone | High | Expected to be Soluble | Not Specified |

| Toluene | Low | Expected to be Soluble | Not Specified |

| Hexane | Very Low | Expected to be Sparingly Soluble | Not Specified |

Note: "Miscible" indicates that the two liquids can be mixed in all proportions to form a homogeneous solution. "Soluble" is a qualitative description where quantitative data is unavailable. The expectations for methanol, acetone, toluene, and hexane are based on the principle of "like dissolves like" and the known behavior of similar aromatic alcohols.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocols provide a framework for the determination of the solubility of a liquid analyte, such as this compound, in an organic solvent.

Method 1: Gravimetric Method for Determining Solubility

This method is suitable for determining the concentration of a saturated solution of a liquid solute in a given solvent at a specific temperature.

Materials and Equipment:

-

This compound

-

Selected organic solvent

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Glass vials with airtight seals

-

Syringe filters (chemically compatible with the solvent)

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume of the organic solvent. An excess is ensured when a separate phase of the solute is visible.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Analysis:

-

After reaching equilibrium, cease agitation and allow the solution to stand undisturbed for several hours to allow the undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Attach a syringe filter to the syringe and dispense the saturated solution into a pre-weighed evaporating dish or vial. This step is crucial to remove any undissolved micro-droplets.

-

Record the exact mass of the collected saturated solution.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporating dish or vial in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without causing degradation of the this compound.

-

Periodically remove the dish and weigh it until a constant mass is achieved, indicating that all the solvent has evaporated.

-

The final mass represents the mass of the dissolved this compound.

-

-

Calculation of Solubility:

-

Solubility ( g/100 g solvent) = (mass of dissolved this compound / (mass of saturated solution - mass of dissolved this compound)) * 100

-

Solubility can also be expressed in other units such as g/L or mole fraction.

-

Method 2: Visual Method for Determining Miscibility

This is a simpler, qualitative method to determine if two liquids are miscible.

Materials and Equipment:

-

This compound

-

Selected organic solvent

-

Graduated cylinders or volumetric pipettes

-

Test tubes or vials with caps

Procedure:

-

In a clear test tube or vial, add a known volume of the organic solvent.

-

Incrementally add known volumes of this compound to the solvent, capping and shaking the mixture after each addition.

-

Observe the mixture for the formation of a single, clear phase (miscible) or the presence of two distinct layers or cloudiness (immiscible or partially miscible)[4].

-

Repeat the process by adding the organic solvent to this compound to observe the behavior across a range of concentrations.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of solubility.

Caption: Workflow for Gravimetric Solubility Determination.

Predictive Models for Solubility

In the absence of extensive experimental data, computational models can provide valuable estimates of solubility. For professionals in drug development and chemical research, these tools can aid in solvent screening and process design.

-

UNIFAC (UNIQUAC Functional-group Activity Coefficients): This is a group-contribution method that estimates activity coefficients, which can then be used to predict solubility. The accuracy of the UNIFAC model depends on the availability of interaction parameters for the functional groups present in the solute and solvent molecules.

-

COSMO-RS (Conductor-like Screening Model for Real Solvents): This is a quantum chemistry-based model that can predict a wide range of thermodynamic properties, including solubility, from the molecular structure alone. COSMO-RS can be particularly useful for novel compounds where experimental data is unavailable.

While these models are powerful, it is important to note that their predictions should ideally be validated with experimental data, as their accuracy can vary depending on the chemical system.

Conclusion

This technical guide has summarized the available solubility information for this compound in organic solvents. While there is a scarcity of comprehensive quantitative data, the provided information on its miscibility with ethanol and its solubility in water, combined with the detailed experimental protocols, offers a solid foundation for researchers. The general solubility behavior can be inferred from its molecular structure, and for more precise needs, the outlined experimental methods can be employed. Furthermore, the mention of predictive models like UNIFAC and COSMO-RS highlights alternative avenues for estimating solubility in the absence of experimental values. This guide serves as a valuable resource for scientists and professionals working with this compound, enabling informed decisions in experimental design, process development, and formulation.

References

The Natural Occurrence of 1-Phenyl-1-propanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenyl-1-propanol is a phenylpropanoid, a class of organic compounds synthesized by plants and microorganisms, which exhibits a wide range of biological activities. This technical guide provides a comprehensive overview of the natural occurrence of this compound, its biosynthetic pathway, and detailed experimental protocols for its isolation and characterization. While the compound has been identified in various natural sources, quantitative data on its concentration remains limited. Similarly, specific signaling pathways involving this compound are not yet fully elucidated, presenting an opportunity for future research. This document aims to serve as a foundational resource for professionals in research and drug development interested in the study and potential applications of this naturally occurring alcohol.

Natural Occurrence of this compound

This compound has been identified in a variety of natural matrices, ranging from fruits to fermented beverages. Its presence is often associated with the characteristic aroma and flavor profiles of these sources. The following table summarizes the documented natural occurrences of this compound. It is important to note that while the presence of the compound has been confirmed, quantitative data is largely absent in the current scientific literature.

| Natural Source | Organism/Product Type | Part/Matrix | Quantitative Data | References |

| Bilimbi Fruit | Averrhoa bilimbi | Fruit | Not Reported | [1][2][3] |

| Tomato | Solanum lycopersicum | Fruit | Not Reported | [4] |

| Bantu Beer | Fermented Beverage | Beer | Not Reported |

Biosynthesis of this compound

This compound belongs to the phenylpropanoid class of secondary metabolites, which are biosynthesized from the aromatic amino acid L-phenylalanine via the shikimate pathway[5]. The general phenylpropanoid pathway is initiated by the deamination of L-phenylalanine to cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL).

From cinnamic acid, a series of enzymatic modifications, including reduction of the carboxylic acid and the side-chain double bond, are necessary to yield this compound. While the exact sequence of these reductive steps has not been definitively established for this compound, a plausible pathway can be proposed based on known enzymatic reactions in phenylpropanoid biosynthesis. This involves the activity of carboxylic acid reductases (CARs), enoate reductases (ERs), and alcohol dehydrogenases (ADHs).

Experimental Protocols

The isolation and identification of this compound from natural sources typically involves solvent extraction, followed by chromatographic separation and spectroscopic analysis. The following sections detail the methodologies cited in the literature.

Isolation and Extraction from Averrhoa bilimbi

A successful protocol for the isolation of this compound from the fruit of Averrhoa bilimbi has been reported. The general workflow is as follows:

Detailed Protocol:

-

Sample Preparation: Ripe fruits of Averrhoa bilimbi are collected, dried, and pulverized into a coarse powder using a grinding machine. The powdered material is stored in an airtight container.

-

Extraction: The pulverized fruit material (e.g., 500 g) is soaked in 95% methanol (e.g., 3 L) for one week.

-

Filtration: The extract is filtered first through cotton and then through Whatman No. 1 filter paper to remove solid plant material.

-

Solvent Evaporation: The filtrate is concentrated using a rotary evaporator at approximately 40°C under reduced pressure to yield the crude methanolic extract.

Purification by High-Performance Liquid Chromatography (HPLC)

The crude extract can be purified using semi-preparative reverse-phase HPLC.

-

Column: C-18 semi-preparative column.

-

Mobile Phase: A gradient of water and acetonitrile is employed.

-

0-10 minutes: 100% water to 50% aqueous acetonitrile.

-

10-15 minutes: 50% aqueous acetonitrile to 100% acetonitrile.

-

-

Flow Rate: 4 mL/min.

-

Detection: UV at 210 nm.

Quantification by Analytical HPLC

For the quantification of this compound, a reverse-phase HPLC method with a C18 column is suitable.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and water, with phosphoric acid as a modifier. For MS-compatible methods, formic acid should be used instead of phosphoric acid.

-

Detection: UV-Vis detector (wavelength to be optimized based on the UV spectrum of this compound).

-

Quantification: Based on a calibration curve generated from pure standards of this compound.

Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile compounds like this compound.

-

Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 1 min.

-

Ramp to 320 °C at 10 °C/min, hold for 2 min.

-

-

MS Detector:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Mode: Full scan (e.g., m/z 40-400) for identification. Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.

-

-

Identification: Comparison of the obtained mass spectrum with a reference library (e.g., NIST).

-

Quantification: Using an internal standard and a calibration curve.

Signaling Pathways and Biological Activity

The specific signaling pathways and biological activities of this compound are not well-documented in the scientific literature. However, the broader class of phenylpropanoids is known to exhibit a wide range of biological effects, including antimicrobial, antioxidant, and anti-inflammatory properties. The structural similarity of this compound to other bioactive phenylpropanoids suggests that it may possess similar properties. The presence of a phenyl group and hydroxyl moieties could facilitate interactions with various receptors and enzymes in biological systems. The elucidation of the specific biological functions and signaling pathways of this compound represents a promising area for future research.

Conclusion

This compound is a naturally occurring phenylpropanoid found in sources such as Averrhoa bilimbi, Solanum lycopersicum, and Bantu beer. While its presence is confirmed, there is a notable lack of quantitative data regarding its concentration in these natural matrices. The biosynthetic pathway is believed to follow the general phenylpropanoid route from L-phenylalanine, involving key enzymatic reductions. Detailed protocols for its isolation and characterization using chromatographic and spectroscopic techniques are available. The biological activity and specific signaling pathways of this compound remain largely unexplored, highlighting a significant gap in the current knowledge and a fertile ground for future investigation by researchers and drug development professionals.

References

- 1. phytojournal.com [phytojournal.com]

- 2. phytojournal.com [phytojournal.com]

- 3. phytojournal.com [phytojournal.com]

- 4. This compound | C9H12O | CID 7147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Structure and function of enzymes involved in the biosynthesis of phenylpropanoids - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 1-Phenyl-1-propanol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the diverse biological activities exhibited by 1-phenyl-1-propanol and its derivatives. The unique structural scaffold of these compounds has positioned them as promising candidates in the discovery and development of novel therapeutic agents. This document collates quantitative data, details key experimental methodologies, and visualizes relevant biological pathways and workflows to serve as an in-depth resource for the scientific community.

Core Biological Activities

Derivatives of this compound have demonstrated a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties. The following sections summarize the key findings and quantitative data associated with these activities.

Anticancer Activity

Several derivatives of this compound have been investigated for their potential as anticancer agents, showing efficacy against various cancer cell lines. A notable example is the synergistic effect of 1-phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP) with curcumin, a natural compound with known anti-cancer properties. This combination has been shown to enhance apoptosis in melanoma cells.[1] Additionally, various oxime ether derivatives of phenylpropanoids have demonstrated significant cytotoxic effects.

Table 1: Anticancer Activity of this compound Derivatives

| Compound/Derivative | Cell Line | Activity Type | Quantitative Data (IC50) | Reference |

| 1-phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP) + Curcumin | WM-115 & B16 (Melanoma) | Enhanced Apoptosis | Data on synergistic IC50 not specified in abstracts. | [1][2] |

| Indirubin-3′-oxime derivative (6-bromo substituent) | HepG2 (Hepatocellular carcinoma) | Cytotoxicity | 0.62 µM | [3] |

| Indirubin-5-nitro-3′-oxime | A549 (Lung), HT-1080 (Fibrosarcoma), HL-60 (Leukemia) | Antiproliferative | 5.4 µM, 5.9 µM, 9.2 µM, respectively | [3] |

| (E)-acetophenone O-2-morpholinoethyl oxime | A-549 (Lung), Caco-2 (Colorectal), HeLa (Cervical) | Cytotoxicity | ~7 µg/mL (~30 µM) | |

| 2-(cyclohexylideneaminoxy)acetic acid | HeLa (Cervical) | Cytotoxicity | 32.26 µg/mL | |

| Thiophene oxime ether derivatives (compounds 8 and 9) | HeLa (Cervical) | Cytotoxicity | ~100 µg/mL |

Anti-inflammatory Activity

Phenylpropanoids, particularly those found in essential oils, are recognized for their anti-inflammatory properties. These compounds can modulate inflammatory pathways, for instance, by inhibiting the production of nitric oxide (NO), a key inflammatory mediator.

Table 2: Anti-inflammatory Activity of Phenylpropanoid Derivatives

| Compound/Derivative | Assay | Target/Mechanism | Quantitative Data (IC50 / % Inhibition) | Reference |

| 2'-hydroxycinnamaldehyde (HCA) | LPS-induced NO production in RAW 264.7 cells | Inhibition of NO production | IC50: 8 mM | |

| 2'-hydroxycinnamaldehyde (HCA) | NF-kB transcriptional activity in RAW 264.7 cells | Inhibition of NF-kB | IC50: 22 mM | |

| trans-cinnamaldehyde | NO production in LPS-stimulated RAW 264.7 cells | Inhibition of NO production | 59.9% inhibition at 10 µg/mL | |

| cinnamyl acetate | NO production in LPS-stimulated RAW 264.7 cells | Inhibition of NO production | 48.1% inhibition at 10 µg/mL | |

| Bibenzyl derivative (from Dioscorea polystachya) | NO production in RAW 264.7 macrophages | Inhibition of NO production | IC50: 9.3 µM |

Antimicrobial Activity

Eugenol, a well-known phenylpropanoid, and its derivatives have been extensively studied for their antibacterial and antifungal activities. These compounds exhibit inhibitory effects against a range of pathogenic microorganisms.

Table 3: Antimicrobial Activity of Eugenol and its Derivatives

| Compound/Derivative | Microorganism | Quantitative Data (MIC in µg/mL) | Reference |

| Eugenol | Helicobacter pylori | 32 - 64 | |

| Eugenol | Staphylococcus aureus | 1000 | |

| Eugenol Derivative (Compound 1 - methyl group) | Helicobacter pylori | >32 | |

| Eugenol Derivative (Compound 2 - methoxy group) | Helicobacter pylori | 32 | |

| Epoxide-eugenol | Staphylococcus aureus | 57 | |

| Bromo-alcohol eugenol derivative | Staphylococcus aureus | 115 | |

| Various Ester Derivatives of Eugenol | Escherichia coli, Staphylococcus aureus | 500 - >1000 |

Analgesic Activity

Certain derivatives of this compound have shown promise as non-narcotic analgesics. These compounds have been evaluated in preclinical models of pain, demonstrating their potential to alleviate pain through peripheral mechanisms.

Table 4: Analgesic Activity of this compound Derivatives

| Compound/Derivative | Animal Model | Assay | Results | Reference |

| 1-(p-chlorophenyl)propanol | Mice | Acetic acid-induced writhing test | Higher analgesic activity than acetylsalicylic acid. | |

| 1-(p-chlorophenyl)propanol | Rats | Tail-flick test | Most active orally compared to acetylsalicylic acid. |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of the biological activities of this compound derivatives.

Cytotoxicity and Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁵ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

In Vivo Anti-inflammatory Evaluation: Carrageenan-Induced Paw Edema

This is a standard and widely used model for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.

Procedure:

-

Animal Acclimatization: Acclimatize rodents (typically rats or mice) to the experimental conditions for at least one week.

-

Compound Administration: Administer the this compound derivative orally (p.o.) or intraperitoneally (i.p.) at various doses. A vehicle control group and a positive control group (e.g., indomethacin) should be included.

-

Induction of Edema: After a set time following compound administration (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at time 0 (immediately before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group at each time point. The formula for calculating inhibition is: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Procedure:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).

-

Serial Dilution of Compound: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound derivative in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-